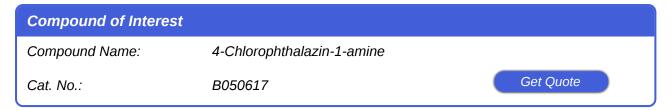


Synthesis of 4-Amino-Phthalazinone Derivatives: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalazinone derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Among these, 4-aminophthalazinone derivatives stand out due to their diverse and potent pharmacological activities. These compounds form the core structure of various biologically active molecules and have been identified as promising candidates for drug development, exhibiting anticancer, anti-inflammatory, and PARP inhibitory properties.[1] For instance, the drug candidate Vatalanib, explored for cancer treatment, can be synthesized from 4-aminophthalazin-1(2H)-one precursors.[1] This document provides detailed synthetic protocols, application notes, and a summary of quantitative data for the preparation of these valuable compounds.

General Synthesis Strategies

The synthesis of 4-amino-phthalazinone derivatives can be achieved through several strategic routes. The most common approaches involve the initial construction of the phthalazinone core followed by the introduction of the amino group at the C4 position. Key strategies include:

 Three-Step Synthesis via Bromination and Amination: This is a classical and widely used method that involves:



- Step 1: Phthalazinone Formation: Cyclocondensation of a 2-formylbenzoic acid derivative with hydrazine to form the phthalazin-1(2H)-one core.[2]
- Step 2: Regioselective Bromination: Introduction of a bromine atom at the C4 position, typically using a brominating agent like benzyltrimethylammonium tribromide (BTMA-Br3) or potassium tribromide (KBr₃).[2][3]
- Step 3: Nucleophilic Amination: Substitution of the bromine atom with a desired amine (aliphatic, aromatic, or cyclic) through a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) or a copper-catalyzed reaction.[2][3][4]
- Palladium-Catalyzed Multicomponent Reaction (MCR): A more modern and efficient approach that allows for the rapid assembly of the 4-amino-phthalazinone scaffold in a single step. This method involves the palladium-catalyzed cross-coupling of an ortho-(pseudo)halobenzoate, a hydrazine, and an isocyanide, followed by an in-situ lactamization.
 [1][5] This strategy is particularly advantageous for introducing substituents on the phenyl ring in a regioselective manner.

Experimental Protocols

Protocol 1: Three-Step Synthesis of 4-Alkylamino- and 4-Arylaminophthalazin-1(2H)-ones

This protocol details a regioselective synthesis starting from 2-formylbenzoic acid.[2]

Step 1: Synthesis of Phthalazin-1(2H)-one (3)

- To a solution of 2-formylbenzoic acid (1.0 eq) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (1.1 eq).
- Reflux the mixture for 4-6 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield phthalazin-1(2H)-one (3).



Step 2: Synthesis of 4-Bromophthalazin-1(2H)-one (4)

- Suspend phthalazin-1(2H)-one (3) (1.0 eq) in an appropriate solvent.
- Add benzyltrimethylammonium tribromide (BTMA-Br3) (1.1 eq) portion-wise at room temperature.
- Stir the reaction mixture at room temperature for 12-16 hours.
- After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water.
- Filter the resulting precipitate, wash with water, and dry to obtain 4-bromophthalazin-1(2H)one (4).

Step 3: Copper-Catalyzed Amination to Yield 4-Aminophthalazin-1(2H)-one Derivatives (5)

- In a reaction vessel, combine 4-bromophthalazin-1(2H)-one (4) (1.0 eq), the desired primary amine (1.5 eq), a mixed copper-copper oxide catalyst, and a suitable base (e.g., K₂CO₃) in a solvent like DMF.
- Heat the mixture at a specified temperature (e.g., 100-120 °C) for 8-12 hours under an inert atmosphere.
- Cool the reaction mixture and dilute with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired 4-aminophthalazin-1(2H)-one derivative (5).

Protocol 2: Palladium-Catalyzed Multicomponent Synthesis of 4-Aminophthalazin-1(2H)-ones

This protocol describes a rapid, one-pot synthesis using microwave irradiation.[1]



- To a microwave vial, add the o-(pseudo)halobenzoate (ArX, 1.0 eq), isocyanide (1.5 eq), hydrazine monohydrate (2.1 eq), Pd(OAc)₂ (2 mol %), and XantPhos (4 mol %).
- · Add DMSO as the solvent.
- Seal the vial and heat the mixture in a microwave reactor at 150 °C for 5 minutes.
- After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
- Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
- Purify the residue by flash column chromatography to afford the target 4-aminophthalazin-1(2H)-one.

Data Presentation

Table 1: Synthesis of 4-Amino- and 4-Polyaminophthalazinone Derivatives via Palladium-Catalyzed Amination[3][4]

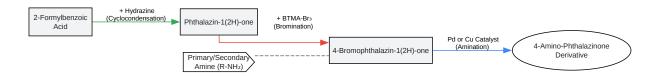
Entry	Amine	Product	Yield (%)
1	Morpholine	4- Morpholinophthalazin- 1(2H)-one	85
2	Piperidine	4-(Piperidin-1- yl)phthalazin-1(2H)- one	82
3	Aniline	4- (Phenylamino)phthala zin-1(2H)-one	75
4	Benzylamine	4- (Benzylamino)phthala zin-1(2H)-one	78
5	Ethylenediamine	N,N'-Bis(phthalazin- 1(2H)-on-4-yl)ethane- 1,2-diamine	65



Table 2: Cytotoxicity Data (IC50) of Selected 4-Aminophthalazinone Derivatives[3]

Compound	HT-29 (μM)	PC-3 (µM)	L-929 (µM)
5d (4-(p- tolylamino)phthalazin- 1(2H)-one)	29.79	20.12	20.44
5f (4-(4- methoxyphenylamino) phthalazin-1(2H)-one)	27.41	27.27	20.10
5g (4-(4- chlorophenylamino)ph thalazin-1(2H)-one)	31.45	22.40	21.32
5c (4- (propylamino)phthalaz in-1(2H)-one)	36.67	45.98	27.35

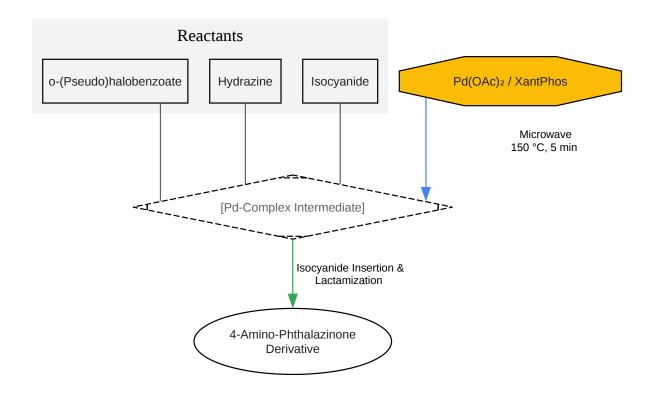
Visualizations



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Caption: General workflow for the three-step synthesis of 4-amino-phthalazinone derivatives.





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